N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide
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Overview
Description
N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex organic compound characterized by multiple hydroxyl groups and an acetamide functional group. This compound is part of a broader class of molecules known for their significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the protection of hydroxyl groups, followed by the formation of glycosidic bonds. The final steps involve deprotection and acylation to introduce the acetamide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, including the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction will produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and acetamide groups play crucial roles in binding to enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes by mimicking their natural substrates, leading to reduced enzyme activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(methoxymethyl)oxan-3-yl]acetamide: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
4-Nitrophenyl β-D-N,N′,N′′-triacetylchitotriose: Contains similar glycosidic bonds but with different functional groups.
Uniqueness
N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide is unique due to its specific arrangement of hydroxyl and acetamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H25NO9 |
---|---|
Molecular Weight |
351.35 g/mol |
IUPAC Name |
N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO9/c1-6(18)15-10-12(21)11(20)8(4-16)23-14(10)24-13-7(19)2-3-22-9(13)5-17/h7-14,16-17,19-21H,2-5H2,1H3,(H,15,18) |
InChI Key |
WTFXJDHEKHJUBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(CCOC2CO)O)CO)O)O |
Origin of Product |
United States |
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